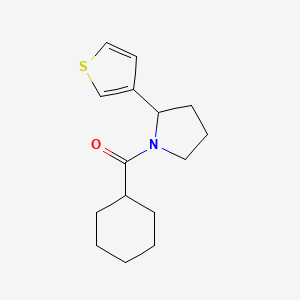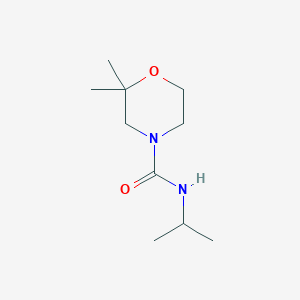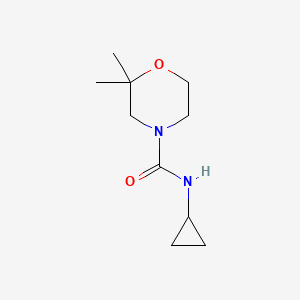
N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide (CDC-501) is a novel small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been found to exhibit a wide range of biological activities. The purpose of
作用机制
The exact mechanism of action of N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide is not fully understood. However, it is known to interact with various molecular targets such as enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and cancer. This compound has also been found to modulate the activity of certain receptors such as the dopamine D2 receptor, which is involved in neurological disorders.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of COX-2 and PDE-4, thereby reducing inflammation. This compound has also been found to induce apoptosis and cell cycle arrest in cancer cells. In vivo studies have shown that this compound can reduce inflammation, protect against neurodegeneration, and inhibit tumor growth.
实验室实验的优点和局限性
N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. This compound has also been found to have low toxicity and high stability, making it suitable for long-term experiments. However, this compound has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its efficacy in certain applications.
未来方向
N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide has several potential future directions for research. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of this compound in combination with other drugs for synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases.
Conclusion
In conclusion, this compound is a novel small molecule that has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has several advantages for lab experiments, including its small size and low toxicity. However, it also has some limitations, including limited solubility and short half-life. Future research on this compound derivatives, combination therapies, and mechanism of action will further advance our understanding of this promising compound.
合成方法
N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 4-hydroxymethyl-2,2-dimethylmorpholine followed by the addition of an isocyanate. The resulting product is purified through various chromatography techniques to obtain the final compound. This synthesis method has been optimized to yield high purity and high yields of this compound.
科学研究应用
N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation studies have shown that this compound can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurodegenerative disorders, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
N-cyclopropyl-2,2-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2)7-12(5-6-14-10)9(13)11-8-3-4-8/h8H,3-7H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUUVDPXFUALPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide](/img/structure/B7558723.png)
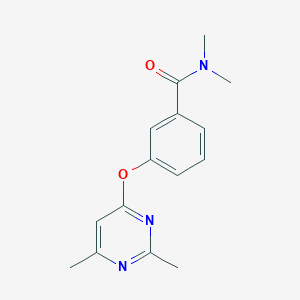
![N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B7558740.png)
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-phenoxypropanamide](/img/structure/B7558764.png)
![1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7558767.png)

![N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7558787.png)
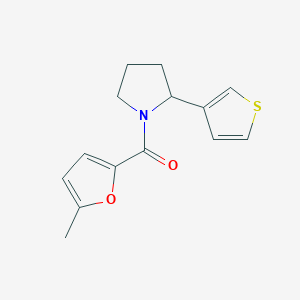
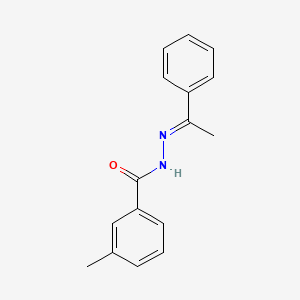
![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)
